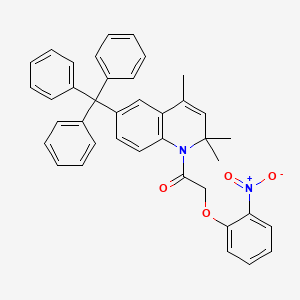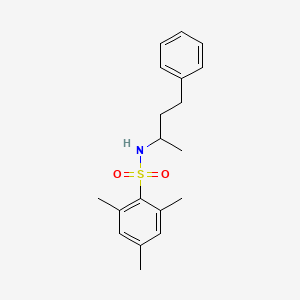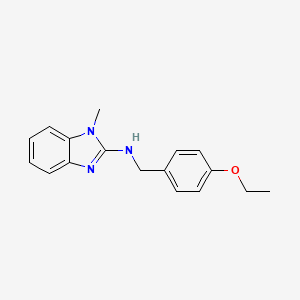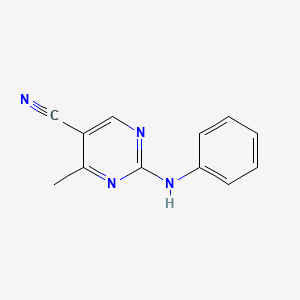![molecular formula C19H24N6O B11032106 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of protein kinase inhibitors and has gained attention due to its potential therapeutic applications.
- The compound’s chemical structure consists of a benzimidazole core with a pyrimidine moiety attached via a butanamide linker.
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide: , is a synthetic small molecule.
Preparation Methods
Synthetic Routes: MK-2206 can be synthesized through various routes, but one common method involves the condensation of 2-(2-methylpropyl)-1H-benzimidazole-6-carboxylic acid with 2-amino-4-(pyrimidin-2-ylamino)butanoic acid.
Reaction Conditions: The specific reaction conditions may vary, but typically involve appropriate solvents, reagents, and catalysts.
Industrial Production: While I don’t have specific industrial production details, pharmaceutical companies may employ large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions: MK-2206 can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Major Products: The major products would be the modified forms of MK-2206 resulting from these reactions.
Scientific Research Applications
Chemistry: MK-2206 serves as a valuable tool in studying protein kinases, particularly .
Biology: Researchers use MK-2206 to investigate cell signaling pathways, apoptosis, and cancer biology.
Medicine: Clinical trials explore its potential as an anticancer agent, especially in solid tumors.
Industry: Pharmaceutical companies may consider MK-2206 for targeted therapy development.
Mechanism of Action
Targets: MK-2206 selectively inhibits Akt by binding to its allosteric site, preventing its activation.
Pathways: By inhibiting Akt, MK-2206 disrupts downstream signaling pathways involved in cell survival, proliferation, and metabolism.
Comparison with Similar Compounds
Similar Compounds: Other Akt inhibitors include , , and .
Uniqueness: MK-2206’s unique feature lies in its allosteric inhibition of Akt, distinct from ATP-competitive inhibitors.
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C19H24N6O/c1-13(2)11-17-24-15-7-6-14(12-16(15)25-17)23-18(26)5-3-8-20-19-21-9-4-10-22-19/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,23,26)(H,24,25)(H,20,21,22) |
InChI Key |
JESZMIBCBTYYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one](/img/structure/B11032025.png)

![2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11032047.png)
![tetramethyl 2',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11032055.png)

![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B11032074.png)
![Tetraethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032076.png)
![1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11032081.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11032090.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)

![(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032112.png)

